molecular formula C11H10BrN3O3S B2830635 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097898-13-8

3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2830635
CAS No.: 2097898-13-8
M. Wt: 344.18
InChI Key: GVPDCDODHWFOSQ-UHFFFAOYSA-N
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Description

3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a complex organic compound of significant interest in medicinal chemistry and drug discovery. It features a 1,2,5-thiadiazole heterocycle linked via an ether bridge to a pyrrolidine ring that is functionalized with a 5-bromofuran-2-carbonyl group. This molecular architecture incorporates multiple privileged scaffolds known for conferring biological activity and metabolic stability. The 1,2,5-thiadiazole ring system is recognized as a valuable bioisostere in drug design, often used to improve the physicochemical properties of lead compounds . Heterocyclic compounds containing nitrogen and sulfur, like this one, are prevalent in pharmaceuticals and are extensively studied for their broad spectrum of pharmacological activities . Specifically, isomers of thiadiazole, including the 1,3,4-thiadiazole core, have demonstrated notable anti-tubercular and anticancer activities in recent research, making them a core area of investigation for new therapeutic agents . The presence of the 1,2,5-thiadiazole scaffold suggests potential for use in material science applications due to its thermal stability and rich electrochemistry, which is valuable for developing functional molecular materials . This compound is provided as a high-purity solid for research applications. It is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for developing more complex molecules. Researchers can utilize this compound to explore its potential as an antimicrobial, anti-tubercular, or anticancer agent, building upon the established activity of its structural relatives . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O3S/c12-9-2-1-8(18-9)11(16)15-4-3-7(6-15)17-10-5-13-19-14-10/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDCDODHWFOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 5-Bromofuran-2-carbonyl Group: This step involves the bromination of furan followed by acylation to introduce the carbonyl group.

    Coupling with 1,2,5-Thiadiazole: The final step involves the coupling of the pyrrolidine derivative with 1,2,5-thiadiazole under conditions that promote the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized furans.

Scientific Research Applications

3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of multiple reactive sites allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of 1,2,5-thiadiazole derivatives with diverse substituents. Key structural analogs include:

Compound ID Structure Variation Molecular Weight Key Properties/Applications
BK14294 3-{[1-(Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole 315.347 g/mol Likely enhanced π-π stacking due to benzofuran’s larger aromatic system.
BK14304 3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine 352.387 g/mol Oxadiazole and oxazole units may improve thermal stability and electron transport.
1,2,5-Thiadiazole 1,1-Dioxide S-Oxidized thiadiazole core Varies Stronger electron-accepting ability, radical anion stability.

Substituent Effects

  • Bromofuran vs. Bromine’s inductive effect may also lower the LUMO energy, enhancing electron-accepting capacity .
  • Thiadiazole vs. Thiadiazole 1,1-Dioxide: Oxidation of the thiadiazole sulfur to 1,1-dioxide (as in ) significantly alters electronic properties. The dioxide form exhibits stronger coordination to metals, proton acceptor behavior, and stabilized radical anions, making it superior for charge-transfer applications. The unoxidized thiadiazole in the target compound may lack these traits but retains moderate electron deficiency .

Physicochemical and Electronic Properties

  • Thermal Stability: Pyrrolidine-linked thiadiazoles (e.g., BK14294) typically show moderate thermal stability (~200–250°C), whereas oxadiazole analogs (BK14304) may decompose at higher temperatures due to rigid heterocycles .
  • Solubility: The bromofuran substituent likely reduces solubility in aqueous media compared to non-halogenated analogs. Polar aprotic solvents (e.g., DMF, THF) are probable candidates for processing .
  • Electronic Behavior: The thiadiazole core’s electron-withdrawing nature may facilitate charge separation in optoelectronic applications, though its performance would lag behind 1,1-dioxide derivatives in organic photovoltaics (see for context on electron-accepting materials in solar cells) .

Biological Activity

3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the bromofuran and pyrrolidine moieties contributes to its reactivity and potential interactions with biological targets.

  • Molecular Formula : C₁₃H₁₅BrN₄O₃
  • Molecular Weight : 355.19 g/mol
  • CAS Number : 2097897-74-8

Research indicates that compounds similar to 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Interaction with Receptors : It could act on specific receptors, modulating their activity and influencing various signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of metabolic processes.

Anticancer Properties

Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, a study on similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting that 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole could also demonstrate similar effects. The exact mechanism remains to be fully elucidated but may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Thiadiazole derivatives have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole could be effective in treating conditions characterized by inflammation.

Antimicrobial Activity

Compounds with bromofuran moieties have shown promise as antimicrobial agents. The structural characteristics of 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole suggest it may possess similar properties, potentially acting against a range of bacterial and fungal pathogens.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2024)Identified significant inhibition of bacterial secretion systems by related thiadiazole compounds at concentrations as low as 50 μM.
Molecular Docking StudiesIndicated strong binding affinity to COX enzymes, suggesting potential as an anti-inflammatory agent.
Cytotoxicity AssaysShowed IC50 values in the low micromolar range against several cancer cell lines for structurally similar compounds.

Q & A

Q. What synthetic routes are optimal for preparing 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Refluxing intermediates (e.g., 5-bromo-2-furoic acid derivatives) with pyrrolidine-3-ol in ethanol or DMF under basic conditions (e.g., K₂CO₃) to form the pyrrolidin-3-yloxy moiety .
  • Thiadiazole ring formation : Cyclization of thiosemicarbazides or reaction with sulfur sources under controlled temperatures .
  • Purification : Recrystallization using ethanol-DMF mixtures (1:1) to isolate the product .

Q. How can researchers verify the structural integrity of this compound?

Use a combination of:

  • X-ray crystallography : To confirm the 3D conformation of the thiadiazole and pyrrolidine rings (e.g., monoclinic P2₁/c space group, β = 91.3°) .
  • Spectroscopy : ¹H/¹³C NMR for functional group validation, LC-MS for molecular weight confirmation, and FT-IR for carbonyl (C=O) and thiadiazole (C-S) bond identification .

Q. What solvents and catalysts are suitable for its synthesis?

  • Solvents : Ethanol, DMF, or chloroform for refluxing intermediates .
  • Catalysts : Piperidine or K₂CO₃ for cyclization and coupling steps .

Q. How should researchers assess its preliminary biological activity?

  • In vitro assays : Test against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution to determine MIC values .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ .

Advanced Research Questions

Q. How can structural modifications enhance its pharmacological profile?

  • Heterocycle substitution : Replace the thiadiazole with thiazole or triazole moieties to alter electron density and bioactivity .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the furan ring to improve metabolic stability .
  • SAR studies : Compare analogs with varying substituents on the pyrrolidine ring to map activity trends .

Q. What computational strategies predict binding modes with therapeutic targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or DNA gyrase .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. How can researchers resolve contradictions in biological activity data?

  • Dose-response validation : Repeat assays with stricter controls (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .
  • Off-target profiling : Screen against unrelated targets (e.g., kinases) to identify selectivity issues .

Q. What methods optimize solubility for in vivo studies?

  • Co-solvent systems : Use DMSO-PEG 400 mixtures (1:4 v/v) for aqueous compatibility .
  • Salt formation : React with HCl or sodium bicarbonate to improve bioavailability .

Q. How do crystallographic data inform conformational stability?

  • Torsion angle analysis : Measure dihedral angles (e.g., C10—N2—C9—N1 = 4.8° in molecule A) to assess ring puckering and planarity .
  • Intermolecular interactions : Identify π-π stacking (Cg2–Cg3 = 3.75 Å) and C–H···π bonds that stabilize the crystal lattice .

Q. What advanced analytical techniques quantify trace impurities?

  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid gradients to detect byproducts at <0.1% levels .
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiate impurities based on molecular weight .

Methodological Notes

  • Synthesis Optimization : Microwave-assisted reactions can reduce reaction times from 48 h to 2 h .
  • Data Reproducibility : Standardize reaction scales (e.g., 1–5 mmol) and document solvent purity (HPLC-grade) .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing to ensure reproducibility .

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